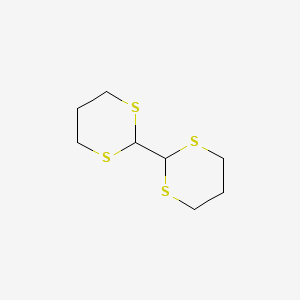

2,2'-Bi-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

21875-49-0 |

|---|---|

Molecular Formula |

C8H14S4 |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

2-(1,3-dithian-2-yl)-1,3-dithiane |

InChI |

InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |

InChI Key |

FPOILGJQKDBPMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2SCCCS2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2,2 Bi 1,3 Dithiane

Core Bicyclic Architecture and Inter-Ring Connectivity

The fundamental structure of 2,2'-Bi-1,3-dithiane consists of two six-membered 1,3-dithiane (B146892) rings linked together by a single carbon-carbon bond. vulcanchem.com This bicyclic arrangement is central to its chemical behavior and three-dimensional shape.

The two 1,3-dithiane rings are joined at the C2 and C2' positions. The bond angles around these bridging carbon atoms are approximately 109.5°, which is consistent with sp³-hybridized carbon atoms. vulcanchem.com The rotational barrier around this central carbon-carbon bond is a key factor in its conformational dynamics. For a related compound, 2-phenyl-1,3-dithiane (B1581651), the rotational barrier about the carbon-carbon bond connecting the phenyl group to the dithiane ring has been determined to be 9.6 kJ/mol through coupling constant analysis, with computational studies confirming this value. While this is not a direct measurement for 2,2'-Bi-1,3-dithiane, it provides insight into the rotational energetics of similar C-C bonds involving a dithiane ring.

Each 1,3-dithiane ring contains two sulfur atoms at the 1 and 3 positions, creating a molecule with a high sulfur content. vulcanchem.com This sulfur-rich environment significantly influences the molecule's electronic properties, leading to enhanced electron density and polarizability. vulcanchem.com The presence of sulfur atoms with their 3p lone-pair orbitals can lead to differential van der Waals interactions, which can affect the chemical shifts of nearby protons in NMR spectroscopy. cdnsciencepub.com In related dithiane compounds, the interaction of lithium cations with the sulfur atoms has been noted to stabilize certain intermediates and transition states in chemical reactions. acs.org

Stereochemical and Conformational Preferences

The stereochemistry and conformational behavior of 2,2'-Bi-1,3-dithiane are largely dictated by the inherent preferences of the individual dithiane rings and the interactions between them.

X-ray crystallography and computational studies have shown that the 1,3-dithiane ring typically adopts a chair conformation. vulcanchem.comiucr.orgresearchgate.netiucr.orgnih.govnih.gov This is the most stable arrangement, analogous to the chair conformation of cyclohexane (B81311). In this conformation, the carbon atoms at the 1 and 4 positions are positioned above and below the plane formed by the other four atoms of the ring. researchgate.net The chair conformer represents the global minimum on the potential energy surface for the 1,3-dithiane ring, with twist conformers being significantly higher in energy. For instance, the energy difference between the chair and the 2,5-twist conformer has been calculated to be 4.24 kcal/mol. The inversion barrier for the 1,3-dithiane ring in a CS₂ solution has been measured at 39.3 ± 1.3 kJ/mol. cdnsciencepub.com

The 1,3-dithiane ring exhibits significant puckering. Puckering analysis of related dithiane compounds provides insight into the degree of this distortion from planarity. For 2-phenyl-1,3-dithiane, puckering angles have been determined to be 54°, 61°, and 64° for different carbon-carbon-carbon fragments within the ring, indicating a more puckered structure than cyclohexane, which typically has a puckering angle of around 56°. cdnsciencepub.com In another example, 2-(pyren-1-yl)-1,3-dithiane, the puckering parameters were found to be Q = 0.7477 (12) Å, θ = 9.61 (10)°, and φ = 66.3 (5)°. iucr.org For 2-methyl-2-(3-nitrophenyl)-1,3-dithiane, the puckering parameters were Q = 0.7252 (15) Å, θ = 6.71 (13)°, and φ = 50.4 (11)°. core.ac.uk These parameters, defined by Cremer and Pople, quantify the extent and nature of the ring's non-planarity. iucr.orgcore.ac.uk

Interactive Data Tables

Puckering Parameters of Substituted 1,3-Dithiane Rings

| Compound | Q (Å) | θ (°) | φ (°) | Reference |

| 2-(Pyren-1-yl)-1,3-dithiane | 0.7477 (12) | 9.61 (10) | 66.3 (5) | iucr.org |

| 2-Methyl-2-(3-nitrophenyl)-1,3-dithiane | 0.7252 (15) | 6.71 (13) | 50.4 (11) | core.ac.uk |

Advanced Structural Characterization Techniques

X-ray crystallography has been an indispensable tool for the definitive determination of the solid-state structure of 2,2'-Bi-1,3-dithiane and its various derivatives. These studies consistently reveal that each of the six-membered 1,3-dithiane rings adopts a chair conformation. vulcanchem.com This chair form is a recurring motif observed across a range of related structures, including those with different substituents on the dithiane rings.

For instance, in a derivative like 2-(3-nitrophenyl)-1,3-dithiane, the 1,3-dithiane ring maintains a chair conformation where the 1,4-disposed carbon atoms are positioned above and below the plane formed by the other four atoms. researchgate.net Similarly, in 2,2'-bis(1,3-dithianyl)-2-carbaldehyde, all the dithiacyclohexane rings adopt chair conformations. nih.gov The introduction of different functional groups, such as in ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, can lead to other conformations like a twist-boat form for the 1,3-dithiane ring. iucr.org

The absolute configuration of chiral derivatives has also been unambiguously established through X-ray crystallographic analysis, providing crucial insights for asymmetric synthesis applications. acs.org The Cambridge Structural Database contains numerous entries for compounds featuring the 2-(1,3-dithian-2-ylidene) skeleton, highlighting the extensive crystallographic characterization of this class of molecules. iucr.org

| Compound | Dithiane Ring Conformation | Key Structural Features | Reference |

|---|---|---|---|

| 2,2'-Bi-1,3-dithiane | Chair | Two dithiane rings linked by a C-C bond. | vulcanchem.com |

| 2-(3-Nitrophenyl)-1,3-dithiane | Chair | Nitrobenzene (B124822) substituent in an equatorial position. | researchgate.net |

| 2,2'-bis(1,3-dithianyl)-2-carbaldehyde | Chair | Asymmetric unit contains two crystallographically independent molecules. | nih.gov |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | Twist-boat | Contains a cyano and ethyl acetate (B1210297) group. | iucr.org |

Detailed analysis of bond angles and dihedral angles from X-ray diffraction data provides a quantitative description of the molecular geometry of 2,2'-Bi-1,3-dithiane and its derivatives. In the parent 2,2'-Bi-1,3-dithiane, the bond angles around the central sp³-hybridized carbon atoms (C2–C2') are approximately 109.5°, which is characteristic of a tetrahedral geometry. vulcanchem.com

In substituted derivatives, the dihedral angles are particularly informative about the relative orientation of different parts of the molecule. For example, in 2-(3-nitrophenyl)-1,3-dithiane, the nitrobenzene substituent is in an equatorial position and forms a dihedral angle of 88.28(5)° with the least-squares plane of the 1,3-dithiane ring. researchgate.net In another case, 7-Nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane), the nitro group is nearly coplanar with the attached benzene (B151609) ring, with a small dihedral angle of 1.07(14)°. researchgate.net

The puckering of the dithiane ring itself can be quantified by puckering angles, which have been determined to be significant, indicating a more pronounced puckering than in cyclohexane. For ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, the dihedral angle between the mean planes of the ethyl acetate group and the dithiane ring is 17.56 (13)°. iucr.org

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2,2'-Bi-1,3-dithiane | C2–C2' Bond Angle | ~109.5° | vulcanchem.com |

| 2-(3-Nitrophenyl)-1,3-dithiane | Dihedral angle (Nitrobenzene plane to dithiane plane) | 88.28(5)° | researchgate.net |

| 7-Nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane) | Dihedral angle (Nitro group to benzene ring) | 1.07(14)° | researchgate.net |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | Dihedral angle (Ethyl acetate plane to dithiane plane) | 17.56 (13)° | iucr.org |

In the crystal structure of 2,2'-bis(1,3-dithianyl)-2-carbaldehyde, the packing is stabilized by intermolecular C—H···O and C—H···S interactions. nih.gov Similarly, for 7-nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane), molecules are linked through C—H···O and C—H···π interactions. researchgate.net In some cases, π–π interactions play a significant role, as seen in dithia[3.3]metacyclophanes where molecules assemble into one-dimensional columns due to these interactions. rsc.org

Computational and Theoretical Insights into Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the conformational landscape and relative stabilities of 2,2'-Bi-1,3-dithiane and its analogs. DFT calculations can provide valuable insights that complement experimental findings. For instance, DFT studies have been employed to understand the reaction mechanisms involving lithiated dithianes, where the calculations support a mechanism initiated by the autoxidation of the organolithium compound. acs.org

Furthermore, DFT calculations have been instrumental in studying the conformational analysis of more complex systems, such as dipeptides, where a large number of possible conformers exist. nih.gov These studies demonstrate the capability of DFT to locate stable conformers and understand their relative energies. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules like 2,2'-Bi-1,3-dithiane. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. masterorganicchemistry.com

MO analysis can be performed using computational methods such as DFT and ab initio calculations. researchgate.net These calculations can reveal the nature of electron delocalization and the stabilization energies associated with various orbital interactions. researchgate.net For instance, Natural Bond Orbital (NBO) analysis, a method related to MO theory, can be used to interpret conformational behaviors by quantifying the stabilization energies arising from electron delocalization between donor and acceptor orbitals. researchgate.net

Natural Bond Orbital (NBO) Interpretation of Electronic Effects

Natural Bond Orbital (NBO) analysis provides a powerful framework for understanding the electronic structure of molecules by translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalizing donor-acceptor interactions. uni-muenchen.de For dithiane systems, NBO analysis reveals significant hyperconjugative interactions that are crucial for understanding their stability and conformational preferences. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The energetic significance of these interactions can be quantified using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a stronger interaction. numberanalytics.comresearchgate.net

In the context of the 1,3-dithiane ring, a fundamental component of 2,2'-Bi-1,3-dithiane, key electronic effects include delocalizations from the sulfur lone pairs (nS) into vicinal anti-bonding orbitals (σ*). Computational studies on various 1,3-dithiane derivatives consistently highlight the importance of these interactions. researchgate.netut.ac.irresearchgate.net

The primary donor-acceptor interactions within the 1,3-dithiane framework include:

nS → σ*C-H: Delocalization from a sulfur lone pair into an anti-bonding orbital of an adjacent carbon-hydrogen bond. This interaction is a key component of the anomeric effect in dithianes. researchgate.net

nS → σ*C-S: Electron donation from a sulfur lone pair to an adjacent anti-bonding C-S orbital.

σC-H → σ*C-S: Hyperconjugation involving a C-H bonding orbital as the donor and a C-S anti-bonding orbital as the acceptor. This interaction is influenced by the ring geometry. wikipedia.org

σC-S → σ*C-H: Delocalization from a C-S bonding orbital into a neighboring C-H anti-bonding orbital.

A study on 2-halo-1,3-dithianes demonstrated that the preference for the axial conformation is strongly influenced by these stereoelectronic delocalizations, particularly the endo-anomeric effect (nS → σ*C-X, where X is the substituent). researchgate.net The stability gained from these hyperconjugative interactions often outweighs the steric repulsion that an axial substituent might otherwise introduce. researchgate.net

While specific NBO analysis data for 2,2'-Bi-1,3-dithiane is not extensively documented in the reviewed literature, the principles derived from studies on substituted 1,3-dithianes are directly applicable. Each dithiane ring in the dimer would be expected to exhibit these characteristic electronic delocalizations. The linkage at the C2-C2' bond introduces further complexity, potentially influencing the hybridization and occupancy of the orbitals involved in these interactions. For instance, delocalization between the two rings via the central σC-C and σ*C-C orbitals could occur, though this is likely to be less significant than the intra-ring effects dominated by the sulfur lone pairs.

Table 1: Representative NBO Donor-Acceptor Interactions in a 1,3-Dithiane System This table is illustrative, based on general findings for substituted 1,3-dithianes, as specific values for 2,2'-Bi-1,3-dithiane are not available.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| n(S) | σ(C-H) | High | Anomeric Effect |

| n(S) | σ(C-S) | Moderate | Ring Stabilization |

| σ(C-H) | σ(C-S) | Moderate to High | Hyperconjugation |

| σ(C-S) | σ(C-H) | Low to Moderate | Hyperconjugation |

Anomeric and Stereoelectronic Effects on Dithiane Ring Systems

Stereoelectronic effects are phenomena where the spatial arrangement of orbitals dictates molecular geometry, stability, and reactivity. wikipedia.org A prominent example is the anomeric effect, first observed in carbohydrate chemistry, which describes the tendency of a heteroatomic substituent at a carbon adjacent to a heteroatom in a ring to favor the axial rather than the sterically less hindered equatorial position. ethernet.edu.etrsc.org

In 1,3-dithiane ring systems, the anomeric effect and related stereoelectronic interactions are pronounced and play a critical role in their conformational behavior. researchgate.netresearchgate.net The unique geometry of the 1,3-dithiane ring, characterized by long C-S bonds (approx. 1.81 Å) and smaller C-S-C bond angles compared to its 1,3-dioxane (B1201747) analogue, leads to significant ring puckering. This distortion enhances the orbital overlap necessary for strong hyperconjugative interactions. researchgate.net

The key stereoelectronic interactions governing the conformation of the 1,3-dithiane ring are:

np(S) → σ*(C-H)ax: In interactions involving the anomeric carbon (C2) and adjacent carbons (C4, C6), the donation from a sulfur lone pair into an axial C-H anti-bonding orbital is a dominant stabilizing force. researchgate.net

σ(C-H)eq → σ*(C-S): The interaction between an equatorial C-H bond and an adjacent C-S anti-bonding orbital is also significant. The puckered nature of the dithiane ring increases the overlap for this type of hyperconjugation. researchgate.net

These effects have tangible structural consequences. For example, the preference for an axial orientation of electronegative substituents at the C2 position is a classic manifestation of the anomeric effect in dithianes. cdnsciencepub.com This preference is explained by a stabilizing delocalization of a sulfur lone pair into the anti-bonding orbital of the axial C-substituent bond (nS → σC-X). This interaction is geometrically optimal when the substituent is axial, as it allows for an anti-periplanar arrangement of the donor lone pair and the acceptor σ orbital.

Studies on 2-arylseleno-1,3-dithianes have provided clear experimental and crystallographic evidence for this axial preference, which is attributed to the anomeric effect operating in S-C-Se fragments. cdnsciencepub.com This confirms that the underlying principles of stereoelectronic control are powerful predictors of conformation in these systems. For 2,2'-Bi-1,3-dithiane, each ring is subject to these powerful stereoelectronic forces, which will dictate the chair conformation of the individual rings and influence the rotational preference around the central C2-C2' bond.

Barriers to Internal Rotation

The barrier to internal rotation refers to the energy required to rotate one part of a molecule around a single bond relative to the other part. This energy barrier arises from a combination of factors, including steric hindrance (repulsion between non-bonded atoms) and electronic effects (changes in orbital overlap and conjugation). psu.eduresearchgate.net For molecules like 2,2'-Bi-1,3-dithiane, rotation around the central C2-C2' single bond would interconvert different conformers (rotamers).

While specific experimental or computational data on the rotational barrier of 2,2'-Bi-1,3-dithiane was not found in the surveyed literature, the principles can be understood by examining similar systems and the structural features of the molecule. The rotation around the C2-C2' bond would involve the two 1,3-dithiane rings moving past one another. The energy profile of this rotation would likely show minima corresponding to staggered (gauche or anti) conformations and maxima corresponding to eclipsed conformations.

Key factors influencing the rotational barrier would be:

Steric Hindrance: This is expected to be the dominant factor. As the two rings rotate, the hydrogen atoms at the C4, C6, C4', and C6' positions will come into close proximity, leading to significant van der Waals repulsion. This repulsion will be highest in the eclipsed conformations, which define the transition states for rotation.

Electronic Effects: The overlap between the orbitals of the two rings changes during rotation. While the central C-C bond is a sigma bond, subtle changes in hyperconjugation involving this bond and the adjacent C-S bonds could have a minor influence on the barrier height.

Computational studies on similar bi-heterocyclic molecules, such as 2,2'-bipyridine (B1663995) and 2,2'-bi-1H-imidazole, have been used to determine their rotational barriers. researchgate.netrsc.org For these molecules, the barriers are influenced by a combination of steric repulsion between hydrogens and electrostatic interactions between lone pairs and π-systems. researchgate.netrsc.org For example, the rotational barrier in 2,2'-bi-1H-imidazole was calculated to be approximately 11.8 kcal/mol. rsc.org Given the bulky, puckered nature of the 1,3-dithiane rings, the steric hindrance in 2,2'-Bi-1,3-dithiane is expected to be substantial, likely resulting in a significant barrier to free rotation at room temperature. Such high barriers can lead to the existence of stable, non-interconverting atropisomers. wuxibiology.com

Table 2: Factors Contributing to Rotational Barriers

| Contributing Factor | Description in 2,2'-Bi-1,3-dithiane | Expected Impact on Barrier |

| Steric Repulsion | Repulsion between H-atoms on C4/C6 and C4'/C6' of the two rings during rotation. | Major contribution; increases the energy of eclipsed transition states. |

| Electronic Effects | Modulation of hyperconjugation involving the central C2-C2' bond and adjacent C-S bonds. | Minor contribution compared to sterics. |

| Torsional Strain | Intrinsic strain associated with rotation around a single bond. | Contributes to the overall barrier height. |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,2'-Bi-1,3-dithiane. The molecule's structure, featuring two interconnected 1,3-dithiane (B146892) rings, gives rise to a complex but informative NMR spectrum. Analysis of chemical shifts, coupling constants, and the differentiation of axial and equatorial protons allows for a detailed conformational assessment.

The ¹H NMR spectrum of 2,2'-Bi-1,3-dithiane reveals the distinct chemical environments of the protons within its symmetric structure. The molecule consists of two equivalent 1,3-dithiane rings linked at the C2 position. Each ring contains three sets of methylene (B1212753) protons at the C4, C5, and C6 positions. Due to the chair conformation of the rings, these protons exist in chemically non-equivalent axial and equatorial positions.

The spectrum is characterized by complex multiplets arising from the protons on the dithiane rings. One report identifies a multiplet in the range of δ 3.45–3.60 ppm, attributed to the bridging methylene protons, and a singlet at δ 2.95 ppm for the methylene protons adjacent to the sulfur atoms. vulcanchem.com However, a more detailed analysis, in line with related dithiane structures, suggests a more complex pattern. For comparison, the parent 1,3-dithiane shows distinct signals for its protons at C2 (methine), C4/C6 (methylene adjacent to sulfur), and C5 (methylene). chemicalbook.com In 2,2'-Bi-1,3-dithiane, the absence of a C2 proton and the presence of three distinct methylene groups (C4/C4', C5/C5', C6/C6') lead to overlapping multiplets. The protons on carbons C4/C6, being adjacent to the electronegative sulfur atoms, are expected to resonate at a lower field compared to the protons on C5.

Table 1: Reported ¹H NMR Chemical Shift Data for 2,2'-Bi-1,3-dithiane

| Proton Environment | Reported Chemical Shift (δ, ppm) |

| Methylene protons (adjacent to S) | 2.95 (singlet) |

| Bridging methylene protons | 3.45–3.60 (multiplet) |

Note: The reported assignments from source vulcanchem.com may represent a simplified interpretation of a complex spectrum.

The analysis of proton-proton coupling constants (nJ(H,H)) is critical for confirming the chair conformation of the two 1,3-dithiane rings. The magnitude of the vicinal coupling constant (³J(H,H)) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu

In a rigid chair conformation, distinct values for axial-axial, axial-equatorial, and equatorial-equatorial couplings are expected.

³J(ax,ax) : Typically large (10–13 Hz), corresponding to a dihedral angle of ~180°.

³J(ax,eq) and ³J(eq,eq) : Generally small (2–5 Hz), for dihedral angles of ~60°.

By analyzing the splitting patterns and measuring the coupling constants within the complex multiplets of the 2,2'-Bi-1,3-dithiane spectrum, the dominant chair conformation of the rings can be established. uobasrah.edu.iq The reciprocal nature of coupling constants is a key principle in this analysis; the coupling interaction between two protons is of the same magnitude in both directions, aiding in the identification of coupled proton sets. libretexts.org

In the chair conformation of the 1,3-dithiane rings, axial and equatorial protons at the same carbon atom are chemically and magnetically non-equivalent, resulting in different chemical shifts. uobasrah.edu.iq Generally, in cyclohexane (B81311) systems, equatorial protons are deshielded (appear at a higher ppm value) relative to their corresponding axial protons. This is due to the 1,3-diaxial interactions and the magnetic anisotropy of adjacent C-C and C-S bonds.

Theoretical studies on substituted 1,3-dithianes confirm that axial and equatorial proton chemical shifts differ significantly. researchgate.net It has been observed that protons on carbons 4 and 6 are influenced by the shielding effects of the sulfur atoms. researchgate.net Specifically, axial protons at the C5 position are typically the most shielded (lowest chemical shift), while protons adjacent to the sulfur atoms (C4 and C6) are more deshielded. researchgate.net These differential shifts provide further evidence for the stable chair conformation of the rings in 2,2'-Bi-1,3-dithiane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. uobasrah.edu.iq For 2,2'-Bi-1,3-dithiane, the most significant vibrations are those involving the carbon-sulfur bonds.

The IR spectrum of 2,2'-Bi-1,3-dithiane shows strong absorption bands that are characteristic of carbon-sulfur (C-S) stretching vibrations. These bands are typically found in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for 2,2'-Bi-1,3-dithiane

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C–S Stretch | 720 |

| C–S Stretch | 680 |

Source: vulcanchem.com

The presence of these distinct absorptions confirms the integrity of the dithiane ring structure within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. core.ac.uk

Analysis of 2,2'-Bi-1,3-dithiane by mass spectrometry confirms its molecular formula of C₈H₁₄S₄. The mass spectrum displays a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 238.5, consistent with the calculated molecular weight. vulcanchem.commodgraph.co.uk

The fragmentation of the molecular ion provides structural insights. A primary and highly probable fragmentation pathway involves the cleavage of the central C2-C2' single bond that links the two dithiane rings. This homolytic cleavage would result in the formation of a 1,3-dithian-2-yl radical cation fragment with an m/z of 119. Further fragmentation of this ion or the parent molecular ion can occur through the rupture of the dithiane rings, leading to smaller sulfur-containing fragments. chemguide.co.ukaip.org

Table 3: Key Ions in the Mass Spectrum of 2,2'-Bi-1,3-dithiane

| m/z | Ion | Description |

| 238.5 | [C₈H₁₄S₄]⁺ | Molecular Ion (M⁺) |

| 119 | [C₄H₇S₂]⁺ | Fragment from cleavage of the central C-C bond |

Integration of Spectroscopic Data with Computational Models

The comprehensive characterization of 2,2'-Bi-1,3-dithiane is significantly enhanced by integrating experimental spectroscopic data with advanced computational models. This synergistic approach allows for a deeper understanding of the molecule's three-dimensional structure, electronic properties, and vibrational modes. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting spectroscopic results, thereby validating experimental findings and providing insights that are difficult to obtain through experimentation alone. nih.govscielo.org.zaresearchgate.net

The process typically begins with computational conformational analysis to identify the molecule's most stable geometric isomers. rti.orgresearchgate.net For 2,2'-Bi-1,3-dithiane, computational studies confirm that the ground state geometry features each 1,3-dithiane ring in a chair conformation. vulcanchem.com This predicted low-energy conformation serves as the basis for subsequent spectroscopic calculations.

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic shielding properties, which are then converted into NMR chemical shifts. nih.govscielo.org.za These theoretical values are compared directly with experimental ¹H and ¹³C NMR spectra. A strong correlation between the calculated and observed chemical shifts corroborates the proposed molecular structure and helps in the unambiguous assignment of each resonance to specific nuclei within the molecule.

Similarly, theoretical vibrational frequencies are calculated using DFT methods. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-S and C-H stretching and bending. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement with experimental FT-IR and Raman spectra. science.gov This correlation allows for precise assignment of the absorption bands observed in the experimental IR spectrum. scielo.org.za

For the analysis of electronic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The resulting predicted absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions of 2,2'-Bi-1,3-dithiane.

The following tables illustrate how data from computational models are typically compared with experimental spectroscopic values for structural elucidation.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for 2,2'-Bi-1,3-dithiane

This table demonstrates the typical comparison between experimentally measured proton NMR chemical shifts and theoretical values calculated using the GIAO-DFT method. The close agreement validates the assigned structure.

| Proton Environment | Experimental δ (ppm) vulcanchem.com | Calculated δ (ppm) (Illustrative) |

| Methylene Protons (adjacent to S) | 2.95 (singlet) | 2.99 |

| Bridging Methylene Protons | 3.45–3.60 (multiplet) | 3.52 |

Note: Calculated values are illustrative to demonstrate the comparative methodology described in the literature. nih.govscielo.org.za

Table 2: Comparison of Experimental and Theoretical Infrared (IR) Frequencies for 2,2'-Bi-1,3-dithiane

This table shows a representative comparison of key experimental IR absorption bands with scaled theoretical frequencies calculated via DFT. This process aids in the definitive assignment of vibrational modes. scielo.org.zascience.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) vulcanchem.com | Scaled Calculated Frequency (cm⁻¹) (Illustrative) |

| C–S Stretch | 680 | 685 |

| C–S Stretch | 720 | 715 |

Note: Calculated values are illustrative examples based on standard computational methodologies. scielo.org.za

By integrating these computational techniques with experimental data, a highly detailed and verified model of the molecular and electronic structure of 2,2'-Bi-1,3-dithiane can be constructed, providing a level of certainty that transcends the capabilities of either approach used in isolation.

Reactivity and Reaction Mechanisms of 2,2 Bi 1,3 Dithiane Derivatives

Redox Transformations of Sulfur Centers

The sulfur atoms in the dithiane rings can undergo various redox transformations, most notably oxidation to form sulfoxides and sulfones, and reduction, which can lead to C-S bond cleavage.

The oxidation of 1,3-dithianes is a common transformation that yields the corresponding sulfoxides and, upon further oxidation, sulfones. researchgate.net This process is crucial as the resulting oxides have distinct chemical properties and are valuable synthetic intermediates. The oxidation of sulfides is the most direct method for synthesizing sulfoxides and sulfones. organic-chemistry.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions often determining the selectivity between the sulfoxide (B87167) and sulfone. organic-chemistry.org

Common oxidants for the conversion of dithianes to their respective oxides include:

Peroxy acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent. rsc.org

Periodates: Sodium periodate (B1199274) (NaIO₄) is effective, particularly in aqueous methanol (B129727). rsc.org

Ozone (O₃): This reagent can provide good stereoselectivity in certain cases. rsc.org

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst or in acidic media like glacial acetic acid, it is considered a "green" oxidant. organic-chemistry.orgnih.gov

Other reagents: N-halosuccinimides and tert-butyl hydroperoxide have also been utilized. acs.orgthieme-connect.de

The oxidation of 1,3-dithiane (B146892) itself can lead to two diastereomeric 1,3-dithiane 1,3-dioxides (cis and trans). rsc.org Studies on 5,5-disubstituted 1,3-dithianes have shown that oxidants like ozone can favor the formation of the desired trans-dioxides. rsc.org For the parent 1,3-dithiane, m-CPBA in diethyl ether or NaIO₄ in aqueous methanol were found to be most effective for producing the trans-1,3-dithiane 1,3-dioxide. rsc.org Engineered yeast and E. coli expressing cyclohexanone (B45756) monooxygenase have also been used for the asymmetric oxidation of substituted dithianes, yielding enantiomerically enriched monosulfoxides. researchgate.net

| Oxidizing Agent | Typical Solvent | Primary Product | Reference |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, Et₂O | Sulfoxide/Sulfone | rsc.org |

| NaIO₄ | MeOH-H₂O | Sulfoxide/Sulfone | rsc.org |

| O₃ | MeOH | Sulfoxide | rsc.org |

| H₂O₂ | Acetic Acid | Sulfoxide | nih.gov |

| Engineered Yeast | Aqueous media | Chiral Monosulfoxides | researchgate.net |

The cleavage of the C-S bonds in dithiane derivatives is a synthetically vital reaction, as it serves as the deprotection step to unveil the carbonyl group that the dithiane moiety was protecting. This "umpolung" or reversal of polarity at the original carbonyl carbon is a cornerstone of dithiane chemistry. youtube.com

Cleavage is typically an oxidative or hydrolytic process rather than a direct reduction of the C-S bond in the neutral dithiane. However, after oxidation to the monosulfoxide, acid-catalyzed hydrolysis can efficiently regenerate the carbonyl compound under mild conditions. thieme-connect.de Various reagents have been developed for this deprotection, including:

Mercury(II) salts: Reagents like mercuric chloride (HgCl₂) in aqueous acetonitrile (B52724) are classic choices for this transformation. youtube.com

Iodine-based reagents: o-Iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene are effective for oxidative deprotection. organic-chemistry.org

N-Halosuccinimides: These reagents can also be used for the oxidative hydrolysis of dithiane derivatives. acs.org

Photochemical methods: In the presence of a photosensitizer like benzophenone, irradiation can induce C-C bond cleavage in dithiane-carbonyl adducts, regenerating the carbonyl compound. acs.org

Enzymatic methods: Vanadium-dependent haloperoxidase enzymes can mediate the cleavage of thioketals through a halogenation mechanism. researchgate.net

The oxidation of sulfides, including dithianes, to sulfoxides is generally understood to proceed via a nucleophilic attack by one of the sulfur atoms on an electrophilic oxygen atom of the oxidizing agent. rsc.org The stereochemical outcome of this reaction is influenced by factors such as steric hindrance and electronic effects, often referred to as reagent approach control. rsc.org

DFT computations on the oxidation of sulfides with periodates support a one-step oxygen-transfer mechanism. researchgate.net The oxygen atom of the periodate attacks the sulfur atom perpendicularly to the C-S-C plane, with the sulfur acting as the electron donor. researchgate.net

In the case of 1,3-dithianes, the oxidation of the first sulfur atom forms a sulfoxide. The stereochemistry of this initial oxidation (axial vs. equatorial oxygen) and the conformational equilibrium of the resulting monoxide influence the stereochemical outcome of the second oxidation to the dioxide. rsc.org It has been shown that the trans-1,3-dithiane 1,3-dioxide is thermodynamically more stable than the cis isomer, which can be rationalized by considering dipole-dipole interactions and other stereoelectronic effects. rsc.org This thermodynamic preference can be leveraged in equilibration studies using reagents like N₂O₄ to enrich the trans isomer. rsc.org

Radical Reactions

While ionic reactions of dithianes are prevalent, their participation in radical reactions has also been explored, offering alternative pathways for functionalization.

Intermolecular Reductive Radical Addition to Dithiane 1-Oxides

A tin hydride-mediated intermolecular reductive radical addition of organic halides to 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide has been developed. nih.govacs.org This reaction serves as an equivalent to the challenging radical addition to trifluoromethylketene, providing a route to valuable α-trifluoromethyl carbonyl equivalents. nih.govacs.org The success of the reaction hinges on the presence of both the trifluoromethyl group and the sulfoxide group on the dithiane substrate. These groups work in concert to lower the activation barrier for the radical addition step. acs.org

Stereocontrol in Radical Additions

In the aforementioned radical addition to dithiane 1-oxides, the sulfoxide group plays a crucial role in controlling the stereoselectivity of the reaction. nih.govacs.org Density Functional Theory (DFT) calculations have elucidated that the sulfoxide functionality directs the incoming radical, influencing the stereochemical outcome of the C-C bond formation. acs.org The potential for stereocontrol is a significant advantage of using sulfur-based reagents in radical reactions. cardiff.ac.uk

Transition Metal-Catalyzed Reactions

The integration of dithiane chemistry with transition metal catalysis has opened new avenues for C-C bond formation, particularly in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes

A palladium-catalyzed cross-coupling reaction between 2-aryl-1,3-dithianes and aryl bromides has been successfully developed. brynmawr.eduacs.orgacs.org This methodology leverages the acidity of the benzylic proton at the C2 position of the dithiane, allowing it to function as a competent transmetalation reagent after deprotonation. brynmawr.edusemanticscholar.org

The optimized reaction conditions typically involve a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a specific phosphine (B1218219) ligand such as NiXantphos, and a strong base like potassium tert-butoxide (KOtBu) in a solvent like cyclopentyl methyl ether (CPME). brynmawr.eduacs.org The reaction proceeds smoothly with a range of aryl bromides, including those with moderately electron-rich and electron-poor substituents, to afford 2,2-diaryl-1,3-dithianes in moderate to good yields. brynmawr.edu However, reactivity is diminished when strong electron-withdrawing groups, such as nitro or nitrile functionalities, are present on either coupling partner. brynmawr.eduacs.org

The resulting 2,2-diaryl-1,3-dithiane products are valuable intermediates that can be further transformed. Hydrolysis provides access to diaryl ketones (benzophenones), while reduction with reagents like Raney Nickel can yield diarylmethanes. acs.org

The table below presents selected examples from the literature, showcasing the scope of the palladium-catalyzed cross-coupling of 2-phenyl-1,3-dithiane (B1581651) with various aryl bromides. brynmawr.edu

| Entry | Aryl Bromide | Product Yield (%) |

| 1 | 4-Bromoanisole | 85 |

| 2 | 4-Bromotoluene | 81 |

| 3 | Bromobenzene | 78 |

| 4 | 4-Bromobiphenyl | 91 |

| 5 | 3-Bromoanisole | 80 |

| 6 | 1-Bromonaphthalene | 72 |

| 7 | 4-Bromochlorobenzene | 72 |

| 8 | 3-Bromobenzotrifluoride | 55 |

Coordination Chemistry as Ligands for Transition Metals (e.g., Cu(I) complexes)

The sulfur atoms in dithiane derivatives possess lone pairs of electrons, making them effective ligands for coordinating with transition metals. The coordination chemistry of thiaheterocycles, including dithiane derivatives, has been investigated for the development of novel materials. researchgate.net Specifically, polydentate thioether ligands are capable of assembling with metal ions to form coordination polymers with unique network architectures. researchgate.net

For instance, the tetradentate thiaheterocycle 1,2-di(1,3-dithian-2-yl)ethane, a close structural analog of 2,2'-Bi-1,3-dithiane, has been shown to react with Copper(I) iodide (CuI). researchgate.net The resulting structure depends on the stoichiometry of the reactants. A 1:1 ratio of the ligand to CuI forms a two-dimensional coordination polymer, [{Cu(μ2-I)2Cu}(μ2-L1)]n, where only two of the four sulfur atoms coordinate. researchgate.net When the ratio is adjusted to 1:2, a different 2D layered polymer, [{Cu(μ2-I)2Cu}(μ4-L1)]n, is formed in which each of the four sulfur atoms coordinates to a copper center. researchgate.net

The coordination number for Cu(I) complexes with thioether ligands is typically two, three, or four, leading to linear, trigonal planar, or tetrahedral geometries. nih.gov The inherent ability of dithiane ligands to bridge multiple metal centers makes them valuable building blocks in the construction of complex supramolecular structures and materials with interesting electronic or catalytic properties.

Table 1: Coordination Complexes of a 2,2'-Bi-1,3-dithiane Analog with Cu(I)

| Ligand:Metal Ratio | Resulting Complex | Coordination Mode | Dimensionality |

|---|---|---|---|

| 1:1 | [{Cu(μ2-I)2Cu}(μ2-L1)]n | μ2 | 2D Polymer |

| 1:2 | [{Cu(μ2-I)2Cu}(μ4-L1)]n | μ4 | 2D Polymer |

Data sourced from a study on 1,2-di(1,3-dithian-2-yl)ethane (L1), an analog of 2,2'-Bi-1,3-dithiane. researchgate.net

Catalytic Activity in Coupling Reactions (e.g., Ullmann-type)

The Ullmann reaction, a copper-catalyzed cross-coupling reaction, is a fundamental tool for forming carbon-heteroatom and carbon-carbon bonds. The efficiency and scope of these reactions are often highly dependent on the nature of the ligand coordinated to the copper catalyst. Ligands can stabilize the copper catalyst, improve its solubility, and modulate its reactivity to facilitate the desired bond formation. nih.gov

While specific studies detailing 2,2'-Bi-1,3-dithiane as a ligand in Ullmann-type couplings are not prevalent, the known coordination ability of dithiane derivatives with copper suggests their potential in this area. researchgate.net Effective ligands for Ullmann reactions often contain heteroatoms like nitrogen and oxygen, such as in diamines and amino acids, which chelate the copper ion. nih.govresearchgate.net The bidentate or polydentate nature of 2,2'-Bi-1,3-dithiane and its derivatives could provide the necessary chelation to form stable and catalytically active copper complexes for coupling reactions, such as the N-arylation of heterocycles or the O-arylation of phenols. nih.gov

Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane)

The reaction of dithiane derivatives with highly strained molecules like [1.1.1]propellane provides a powerful method for synthesizing bicyclo[1.1.1]pentanes (BCPs). BCPs are recognized as valuable bioisosteres for aromatic rings in medicinal chemistry. nih.govnih.gov The high ring strain of [1.1.1]propellane makes its central carbon-carbon bond susceptible to cleavage and addition reactions. ccspublishing.org.cn

Research has demonstrated that 2-aryl-1,3-dithianes can react with [1.1.1]propellane to generate BCP-containing dithianes in good to excellent yields. nih.govresearchgate.net This transformation provides access to BCP analogs of diarylketones after deprotection of the dithiane group. nih.gov The reaction is versatile, tolerating a broad scope of 2-aryl-1,3-dithianes, including those with heterocyclic substituents. nih.govresearchgate.net The robustness of the resulting BCP-dithiane products is shown by their further conversion into other functional groups. nih.gov

Table 2: Propellylation of 2-Aryl-1,3-Dithianes

| Entry | Aryl Group | Yield (%) |

|---|---|---|

| 1 | Phenyl | 93 |

| 2 | 4-Methylphenyl | 96 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Chlorophenyl | 85 |

| 5 | 2-Thienyl | 75 |

Reaction conditions typically involve a base such as NaN(SiMe3)2 in a solvent like DME at elevated temperatures. nih.gov

Mechanistic Investigations of Novel Ring-Opening Reactions

Computational studies have been employed to elucidate the mechanism of the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane. nih.govresearchgate.net These investigations indicate that the reaction proceeds via a two-electron pathway rather than a radical mechanism. nih.govccspublishing.org.cn

The proposed mechanism involves the deprotonation of the 2-aryl-1,3-dithiane at the C2 position by a base to form a 2-aryl-1,3-dithiyl anion. This anion then acts as a competent nucleophile, attacking one of the central, "bridgehead" carbon atoms of the [1.1.1]propellane molecule. nih.gov This nucleophilic addition leads to the cleavage of the highly strained central C-C bond, resulting in the formation of a bicyclo[1.1.1]pentyl anion intermediate. Subsequent protonation or reaction with an electrophile furnishes the final BCP-substituted dithiane product. researchgate.net This pathway highlights an unusual reactivity of both the dithiane anion and the [1.1.1]propellane. researchgate.net

Stereoselective Transformations Initiated by Dithiane Moieties

Dithiane 1-Oxide as an Asymmetric Building Block

The introduction of a sulfoxide group into the dithiane ring, creating a dithiane 1-oxide, establishes a chiral center and transforms the moiety into a powerful tool for asymmetric synthesis. tandfonline.com The 1,3-dithiane 1-oxide (DiTOX) group serves as an effective chiral auxiliary, enabling highly diastereoselective reactions. tandfonline.comliverpool.ac.ukliverpool.ac.uk

The sulfoxide unit can influence the transition state geometry of reactions occurring on a side chain, often through chelation with a metal counter-ion. tandfonline.com This chelation control model has been successful in rationalizing and predicting the stereochemical outcome of various transformations, such as additions to 2-acyl dithiane 1-oxide derivatives. tandfonline.com The DiTOX moiety fulfills key criteria for a chiral auxiliary: it is readily prepared, stable, and can be removed or transformed after the stereoselective reaction. tandfonline.comacs.org For example, the sodium anion of trans-1,3-dithiane-1,3-dioxide reacts with aromatic aldehydes with high diastereoselectivity (95:5 to 97:3). researchgate.net

Control of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Dithiane moieties, particularly their oxidized forms, can also be utilized to control the selectivity of cycloaddition reactions. researchgate.net For example, trans-2-methylene-1,3-dithiane 1,3-dioxide has been shown to react with dienes, including furan, in a highly diastereoselective manner. researchgate.net In these reactions, the dithiane dioxide derivative acts as a potential chiral ketene (B1206846) equivalent.

The stereochemical outcome of [3+2] cycloaddition reactions is governed by electronic factors, and theoretical frameworks like Molecular Electron Density Theory (MEDT) are used to analyze the reaction mechanism and predict regio- and stereoselectivity. rsc.orgmdpi.comnih.gov The substitution pattern on the dithiane ring can influence the electronic nature of the dienophile or dipolarophile, thereby directing the approach of the reacting partner to achieve high levels of control over the formation of new stereocenters. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding products with up to 92% enantiomeric excess (ee). rsc.org

Advanced Synthetic Applications of 2,2 Bi 1,3 Dithiane in Complex Molecule Construction

Strategic Use as Acyl Anion Equivalents in Divergent Synthesis

The concept of umpolung, or the reversal of the normal polarity of a functional group, is powerfully demonstrated by the use of 1,3-dithianes as acyl anion equivalents. acs.orgdnmfaizpur.orgyoutube.com The acidic nature of the protons at the C2 position of the 1,3-dithiane (B146892) ring (pKa ≈ 31) allows for their ready deprotonation by strong bases, such as n-butyllithium, to form a nucleophilic carbanion. youtube.com This lithiated dithiane species effectively serves as a synthetic equivalent of an acyl anion, a synthon that is not directly accessible. dnmfaizpur.orgyoutube.comwikipedia.org

This strategy is particularly effective in divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds. The lithiated dithiane can react with a wide array of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and nitriles, to form new carbon-carbon bonds. wikipedia.orgscribd.com Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a variety of ketones, aldehydes, and other carbonyl-containing molecules. wikipedia.orguwindsor.ca This versatility allows for the construction of complex carbon skeletons from simple starting materials. researchgate.net

For instance, the reaction of a 2-lithio-1,3-dithiane with an epoxide yields a β-hydroxycarbonyl compound after hydrolysis, while reaction with an alkyl halide followed by hydrolysis produces a ketone. scribd.comuwindsor.ca This ability to forge different types of bonds from a single precursor highlights the strategic importance of dithiane-based acyl anion equivalents in creating molecular diversity. sathyabama.ac.in

Construction of Architecturally Complex Natural Products and Analogues

The utility of 2,2'-bi-1,3-dithiane and related compounds extends to the total synthesis of complex natural products, where the precise and stereocontrolled construction of intricate molecular architectures is paramount. researchgate.netuwindsor.ca

In the context of complex molecule synthesis, a "linchpin" is a reagent that can link two or more molecular fragments in a sequential manner. 2-Silyl-1,3-dithianes have emerged as highly effective linchpins for the convergent assembly of complex structures. nih.govchemistry-reaction.com The Smith-Tietze multicomponent dithiane linchpin coupling is a powerful one-pot reaction that involves the coupling of a 2-silylated-1,3-dithiane with two epoxide molecules. chemistry-reaction.com

The process begins with the deprotonation of the 2-silyl-1,3-dithiane. The resulting anion reacts with the first epoxide in a regioselective manner. chemistry-reaction.com This is followed by a spontaneous Current time information in Bangalore, IN.organic-chemistry.org-Brook rearrangement, which transfers the silyl (B83357) group from the carbon to the newly formed alkoxide, regenerating a dithiane anion. This new anion can then react with a second electrophile, such as another epoxide. nih.govchemistry-reaction.com A significant advantage of this strategy is the ability to use two different epoxides in a controlled sequence by modulating the reaction conditions, for instance through the use of additives like HMPA or DMPU, which facilitates the Brook rearrangement. chemistry-reaction.com This allows for the construction of unsymmetrical polyol chains, which are common motifs in many natural products. nih.govchemistry-reaction.com

This linchpin strategy has been instrumental in the synthesis of complex natural products by enabling the efficient union of advanced molecular fragments. researchgate.netuwindsor.ca

Diterpenoid alkaloids are a class of natural products characterized by their complex, cage-like polycyclic skeletons and significant biological activities. researchgate.netnih.gov The synthesis of these intricate molecules represents a formidable challenge in organic chemistry. nih.govresearchgate.net Dithiane-based methodologies have played a crucial role in the successful construction of these challenging targets. researchgate.net

In the synthesis of hetidine-type C20-diterpenoid alkaloids, for example, a key step involves the use of a 2-lithio-1,3-dithiane species (a Corey-Seebach reagent) to couple with an alkyl iodide fragment. researchgate.net This reaction forges a critical carbon-carbon bond, assembling a significant portion of the complex carbon framework. Subsequent transformations, including deprotection and cyclization steps, then lead to the characteristic hetidine skeleton. researchgate.netresearchgate.net The application of dithiane chemistry in this context underscores its power in the strategic assembly of highly complex and sterically demanding polycyclic systems. researchgate.netblogspot.com

Protection and Deprotection Strategies for Carbonyl Compounds

Beyond their role as acyl anion equivalents, 1,3-dithianes are widely used as protecting groups for aldehydes and ketones. uwindsor.caorganic-chemistry.org The formation of a dithiane from a carbonyl compound renders the carbon atom resistant to a variety of nucleophilic and basic reagents, as well as some acidic conditions. uwindsor.caasianpubs.org

An important aspect of protecting group chemistry is the ability to selectively protect one functional group in the presence of others. 1,3-Dithianes can be formed with high chemoselectivity, particularly for aldehydes in the presence of ketones. organic-chemistry.orgresearchgate.net This selectivity is often achieved by using mild catalytic systems. For example, catalysts like yttrium triflate and iodine supported on nanostructured pyrophosphate have been shown to efficiently promote the thioacetalization of aldehydes at room temperature, while ketones remain largely unreacted under the same conditions. organic-chemistry.orgscirp.org This differential reactivity allows for the selective protection of aldehydes in multifunctional molecules, a crucial step in many multi-step syntheses. organic-chemistry.org

Table 1: Catalysts for Chemoselective Thioacetalization of Aldehydes

| Catalyst | Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Yttrium triflate (Y(OTf)₃) | 1,3-Propanedithiol (B87085) | Room Temperature | High for aldehydes over ketones | organic-chemistry.org |

| Iodine/Nanostructured Pyrophosphate (I₂/N-Na₂CaP₂O₇) | 1,3-Propanedithiol | Solvent-free | High for aldehydes over ketones | scirp.org |

| Iron Catalyst | 2-Chloro-1,3-dithiane (B1253039) | Mild conditions | Good to excellent yields | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | 1,3-Propanedithiol | Mild conditions | Tolerates sensitive functional groups | organic-chemistry.org |

While the stability of the dithiane group is one of its key advantages, its removal (deprotection) to regenerate the carbonyl compound can sometimes require harsh conditions. organic-chemistry.orgasianpubs.org Consequently, the development of mild and efficient deprotection methods is an active area of research.

A variety of modern reagents and conditions have been developed to cleave the C-S bonds of the dithiane ring. These methods often rely on oxidative or alkylative hydrolysis. uwindsor.ca Reagents such as bis(trifluoroacetoxy)iodobenzene, o-iodoxybenzoic acid (IBX), and Selectfluor™ have proven effective for this transformation, often under mild conditions that are compatible with sensitive functional groups present in complex molecules. organic-chemistry.org

Photochemical methods have also been explored. For instance, irradiation of a 1,3-dithiane in the presence of hydrogen peroxide can lead to the corresponding carbonyl compound in good yields. tandfonline.com Another mild and environmentally friendly approach involves the use of 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system, which proceeds under neutral conditions and tolerates a range of protecting groups. organic-chemistry.org

Table 2: Modern Reagents for the Deprotection of 1,3-Dithianes

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Bis(trifluoroacetoxy)iodobenzene | Non-chromatographic purification | Ideal for labile alkaloids | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature, neutral | Environmentally friendly | organic-chemistry.org |

| Selectfluor™ | Mild conditions | Efficient cleavage | organic-chemistry.org |

| Hydrogen Peroxide / UV light | Acetonitrile (B52724)/water, room temperature | Photochemical, neutral conditions | tandfonline.com |

| Hydrogen Peroxide / Iodine (cat.) / SDS | Water, neutral conditions | Mild, green, tolerates sensitive groups | organic-chemistry.org |

| Polyphosphoric acid / Acetic acid | 20-45 °C | Simple, convenient | asianpubs.org |

Transformation of Dithiane Derivatives into Other Functional Groups

The dithiane group is not merely a protecting group but a versatile functional handle that can be converted into a range of other important moieties. This transformative potential significantly enhances its utility in multistep synthesis.

A primary and well-established application of 1,3-dithiane derivatives is their conversion back to carbonyl compounds. scribd.comoup.comresearchgate.netacs.orgthieme-connect.com This deprotection is a critical step in many synthetic sequences where the dithiane has served as a masked carbonyl group, enabling umpolung reactivity. uwindsor.ca A variety of reagents and conditions have been developed to effect this transformation, often with high efficiency. For instance, mercuric chloride (HgCl₂) in the presence of a base like calcium carbonate (CaCO₃) has been a classic method for this hydrolysis. acs.org Other effective reagents include N-halosuccinimides (such as N-bromosuccinimide and N-chlorosuccinimide), often in the presence of silver ions, which are particularly useful for the hydrolysis of 2-acyl-1,3-dithianes to afford 1,2-dicarbonyl compounds. acs.org Diacetoxyiodobenzene in a mixture of trifluoroacetic acid and acetonitrile can also efficiently deprotect dithianes to the corresponding aldehydes. nih.gov

Beyond hydrolysis to carbonyls, dithiane derivatives can be reductively desulfurized to yield methylene (B1212753) groups. beilstein-journals.orgmasterorganicchemistry.com This transformation provides a method for the deoxygenation of a carbonyl group via a two-step process: formation of the dithiane followed by its reduction. Raney nickel is a common reagent for this desulfurization, effectively cleaving the carbon-sulfur bonds and replacing them with carbon-hydrogen bonds. nih.govmasterorganicchemistry.com This method serves as a mild alternative to harsher reduction conditions like the Wolff-Kishner or Clemmensen reductions. conicet.gov.ar A metal-free alternative using trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in dichloromethane (B109758) has also been reported for the reductive desulfurization of dithioacetals. researchgate.net

The following table summarizes selected methods for these transformations:

| Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrolysis | 2-Methyl-2-phenethyl-1,3-dithiane | CuCl₂, CuO, 99% aq. acetone, reflux, 1 hr | Benzylacetone | 93 | oup.com |

| Hydrolysis | 2-Benzyl-1,3-dithiane | N-Bromosuccinimide, aq. acetone, 25°C, 1 min | Phenylacetaldehyde | 94-97 | acs.org |

| Desulfurization | Amido-dithiane | Raney® Nickel, EtOH, reflux | Masked quaternary methyl group | 88 | nih.gov |

| Hydrolysis | Amido-dithiane | Diacetoxyiodobenzene, TFA/acetonitrile | Aldehyde | - | nih.gov |

| Desulfurization | Diaryl dithiane | TMSCl, NaI, CH₂Cl₂ | Diarylmethane | Good to excellent | researchgate.net |

This table is not exhaustive and represents selected examples.

The dithiane functionality can also be a precursor to gem-difluoroalkanes. The reaction of 2-alkyl-1,3-dithiane derivatives with powerful fluorinating agents like bromine trifluoride (BrF₃) can yield the corresponding 1,1-difluoromethyl alkanes in good yields, particularly for derivatives prepared from primary alkyl halides. scribd.comorganic-chemistry.orgorganic-chemistry.org This provides a valuable route to introduce the gem-difluoro moiety, a common structural motif in medicinal chemistry.

Furthermore, dithiane derivatives are effective precursors for the synthesis of orthoesters. organic-chemistry.orgorganic-chemistry.orgsurrey.ac.ukorganic-chemistry.orgacs.orggre.ac.uk A notable advancement in this area is an electrochemical method that allows for the preparation of a wide variety of functionalized orthoesters from dithiane carboxylic acids under mild and environmentally friendly conditions. organic-chemistry.orgsurrey.ac.ukacs.orggre.ac.uk This anodic oxidation process is scalable and tolerates a broad range of functional groups that are often incompatible with traditional orthoester synthesis methods like the Pinner reaction. organic-chemistry.org This methodology has even enabled access to previously unexplored tri(trifluoroethyl) orthoesters. organic-chemistry.orgsurrey.ac.ukgre.ac.uk

Key findings in these transformations are highlighted below:

| Target Functional Group | Dithiane Precursor | Reagents and Conditions | Key Features | Reference |

| 1,1-Difluoroalkanes | 2-Alkyl-1,3-dithianes | BrF₃ | Good yields for primary alkyl derivatives. | scribd.comorganic-chemistry.orgorganic-chemistry.org |

| Functionalized Orthoesters | Dithiane carboxylic acids | Anodic oxidation, carbon graphite (B72142) electrodes | Mild, green, scalable, high functional group tolerance. | organic-chemistry.orgsurrey.ac.ukacs.orggre.ac.uk |

| Tri(trifluoroethyl) Orthoesters | Dithiane carboxylic acids | Anodic oxidation | Unprecedented access to this class of compounds. | organic-chemistry.orgsurrey.ac.ukgre.ac.uk |

Applications in Bioisostere Development

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects in a target molecule. cambridgemedchemconsulting.comu-tokyo.ac.jpu-tokyo.ac.jp The concept of bioisosteric replacement is a cornerstone of medicinal chemistry, used to enhance potency, reduce toxicity, or improve the pharmacokinetic profile of a drug candidate. cambridgemedchemconsulting.comhyphadiscovery.com The dithiane moiety and its derivatives have found application in this field.

For instance, bicyclo[1.1.1]pentanes (BCPs) are recognized as bioisosteres of phenyl groups. nih.gov A general method for synthesizing BCP-containing dithianes has been developed, which, upon deprotection, provides access to BCP analogues of medicinally important diarylketones. nih.gov These BCP-aryl ketones are potential bioisosteres of diaryl ketones, a common pharmacophore. nih.gov Furthermore, these BCP dithianes can be converted into gem-difluoro BCPs, which are potential bioisosteres for diaryl difluoromethanes, a motif found in potent drugs like the hepatitis C inhibitor Ledipasvir. nih.gov The dithiane serves as a key intermediate in accessing these valuable, bioisosterically-modified structures. The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution. u-tokyo.ac.jp The ability to convert dithianes to difluoroalkanes provides a route to introduce this important bioisosteric element. scribd.comorganic-chemistry.orgorganic-chemistry.org

Formation of Spiroheterocycles via Dithiane Reactivity

Spiroheterocycles, compounds containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. researchgate.net The reactivity of dithiane derivatives has been harnessed for the construction of these complex architectures.

One approach involves the use of 1,4-dithiane-2,5-diol (B140307), which can participate in cascade reactions to form spiro tetrahydrothiophene (B86538) derivatives. acs.org For example, a chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol (B89426) condensation reaction between 1,4-dithiane-2,5-diol and α,β-unsaturated ketones has been developed to produce chiral trisubstituted tetrahydrothiophenes, including spirocyclic variants, with high enantioselectivity. acs.org

Another strategy involves the reaction of spirocyclopropyl oxindoles with dithianediols as a sulfur source, catalyzed by bismuth compounds. researchgate.netacs.org This method provides an efficient route to spirotetrahydrothiophene scaffolds fused to an oxindole (B195798) core, another privileged heterocyclic system in medicinal chemistry. researchgate.netacs.org Tandem reactions involving rhodium-catalyzed O-H insertion followed by base-promoted cyclization have also been employed to create novel spiroheterocycles. beilstein-journals.org These methods highlight the utility of dithiane-based reagents in generating molecular complexity and accessing medicinally relevant spirocyclic frameworks.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Dithiane Functionalization

The classic approach to functionalizing 1,3-dithianes involves deprotonation at the C2 position with a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane, which then acts as a potent nucleophile. uwindsor.caorganic-chemistry.org While effective, this stoichiometric use of organometallic bases presents limitations regarding functional group tolerance. d-nb.info Consequently, a significant emerging trend is the development of catalytic methods for the functionalization of the C2-H bond, which is crucial for the synthesis of 2,2'-disubstituted dithianes and by extension, 2,2'-Bi-1,3-dithiane.

Recent research has demonstrated palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov This method utilizes a base like LiN(SiMe₃)₂ or NaN(SiMe₃)₂ to reversibly deprotonate the weakly acidic dithiane, enabling a Pd(NiXantphos)-based catalyst to facilitate cross-coupling under mild conditions. nih.gov This approach circumvents the need for pre-formation of the highly reactive lithiated species, thereby broadening the substrate scope. nih.gov Another innovative strategy involves photocatalysis. A metal-free, base-free photocatalytic Corey-Seebach reaction has been developed that combines a photocatalyst with a hydrogen atom transfer (HAT) catalyst. d-nb.inforesearchgate.net This system activates the C2-H bond by hydrogen abstraction followed by radical reduction to generate the nucleophilic carbanion, which can then react with electrophiles. d-nb.inforesearchgate.net

Iron catalysis has also emerged as a cost-effective and environmentally benign option. An iron-catalyzed dithioacetalization process using 2-chloro-1,3-dithiane (B1253039) allows for the efficient synthesis of 1,3-dithiane (B146892) derivatives under mild conditions. researchgate.net Furthermore, the coordination chemistry of 2,2'-Bi-1,3-dithiane itself is being explored, with copper(I) complexes showing catalytic activity in Ullmann-type coupling reactions.

Table 1: Selected Catalytic Systems for Dithiane Functionalization

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / NiXantphos / KOtBu | Cross-coupling of 2-aryl-1,3-dithianes with aryl bromides | Employs a polarity-reversed transmetalation reagent strategy. | |

| Pd(NiXantphos) / MN(SiMe₃)₂ | Direct C-H arylation of 2-aryl-1,3-dithianes | Mild conditions (rt, 2h), high yields, suitable for one-pot procedures. | nih.gov |

| 3DPA2FBN (photocatalyst) / ⁱPr₃SiSH (HAT catalyst) | Base-free Corey-Seebach reaction | Metal-free, redox-neutral, high functional group tolerance. | d-nb.inforesearchgate.net |

| Iron catalyst (15 mol%) | Dithioacetalization | Mild, highly efficient conversion of aldehydes with 2-chloro-1,3-dithiane. | researchgate.net |

| Cu(I) / 2,2'-Bi-1,3-dithiane | Ullmann-type coupling | The target compound itself acts as a bidentate ligand. |

Advancements in Asymmetric and Stereocontrolled Syntheses

Creating stereocenters at the C2 position of the dithiane ring is a significant challenge, particularly for the synthesis of chiral 2,2-disubstituted-1,3-dithianes. Traditional methods often result in racemic mixtures. Modern advancements are increasingly focused on organocatalytic and metal-catalyzed asymmetric strategies to achieve high levels of stereocontrol.

Organocatalysis has proven to be a powerful tool. An efficient methodology has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, catalyzed by cinchona-derived squaramide catalysts. unimi.itrsc.org This reaction proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). unimi.itrsc.org Similarly, the first organocatalyst-mediated enantioselective [3 + 2] annulation of 1,4-dithiane-2,5-diol (B140307) with azlactones has been reported, providing access to chiral dihydrothiophen-2(3H)-one derivatives. rsc.org Cinchona-derived catalysts are also effective in the asymmetric α-sulfenylation of 2-substituted indolin-3-ones, creating S- and N-containing heteroquaternary carbon stereocenters with excellent yield and enantioselectivity. researchgate.net

In the realm of metal catalysis, a C₂-symmetric chiral borinic acid has been shown to effectively catalyze the desymmetrization of 2,2-disubstituted-1,3-propanediols, which are structurally related to the core of the dithiane products. organic-chemistry.org This provides chiral diols with a quaternary stereocenter in high enantioselectivity. organic-chemistry.org Additionally, iron-catalyzed domino reactions of α,β-unsaturated ketones with 1,4-dithiane-2,5-diol using novel chiral dendrimer ligands have been developed to synthesize chiral tetrahydrothiophenes. chim.it

Exploration of New Reactivity Modes and Mechanistic Discoveries

The classical reactivity of 2-lithio-1,3-dithiane as an acyl anion equivalent, known as "umpolung" or polarity inversion, is well-established. organic-chemistry.orgacs.orgwikipedia.org Current research is delving into more nuanced and novel reactivity modes, often involving radical intermediates and photochemistry, supported by detailed mechanistic studies.

One area of exploration is the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes. acs.org In the presence of air, these intermediates can undergo a cascade reaction, leading to the formation of highly functionalized α-thioether ketones or orthothioesters, representing a pot-economy approach to complex molecules. acs.org Mechanistic studies suggest this process is triggered by the single-electron transfer from the lithiated dithiane to oxygen, forming a reactive thioester. acs.org

Photochemistry offers a powerful alternative for generating reactive dithiane species. The photodeprotection of 1,3-dithianes, for instance, has been studied in detail. conicet.gov.arresearchgate.net Electron transfer from the dithiane to a triplet sensitizer (B1316253) generates a dithiane radical cation, which undergoes rapid C-S bond cleavage to form a distonic radical cation. conicet.gov.arresearchgate.net This intermediate's fate is highly dependent on the reaction conditions, with the superoxide (B77818) anion often driving the final deprotection to the carbonyl compound. conicet.gov.arresearchgate.net This radical-polar crossover concept, where a radical intermediate is converted to an ionic one, is a recurring theme in modern dithiane chemistry. researchgate.netresearchgate.net For example, a photocatalytic approach combining a hydrogen atom transfer (HAT) catalyst with a photocatalyst can generate a carbanion from a C-H bond via a radical intermediate, enabling base-free functionalization. d-nb.inforesearchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The push towards greener and more efficient chemical manufacturing has led to the integration of dithiane chemistry with modern process technologies like flow chemistry. Continuous flow reactors offer advantages such as precise control over reaction parameters, enhanced safety, and easier scalability.

While specific examples detailing the synthesis of 2,2'-Bi-1,3-dithiane in flow are not yet prevalent, the related methodologies are being adapted. Photocatalytic C-H functionalization, a key sustainable strategy, has been successfully implemented in microflow reactors, which can reduce reaction times and boost productivity. researchgate.net The development of a continuous flow process for reactions involving dithiane intermediates demonstrates the potential for high-throughput synthesis and the ability to access products that may be difficult to obtain in traditional batch mode. The use of heterogeneous photocatalysts like TiO₂ for C-H/C-H coupling reactions further enhances sustainability by allowing for easy catalyst separation and reuse. mdpi.com These developments pave the way for future applications in the continuous, sustainable synthesis of complex dithiane-containing molecules.

Computational Design of Novel Dithiane-Based Reagents and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of dithiane-based systems. DFT calculations provide deep insights into reaction mechanisms, conformational preferences, and the energetics of transient intermediates that are often difficult to study experimentally.

Comprehensive computational studies have mapped the entire conformational landscape of the 1,3-dithiane ring, confirming the chair conformer as the global minimum and quantifying the energy of higher-energy twist conformers. mdpi.com Such studies are crucial for understanding the stereochemical outcomes of reactions. DFT has also been used to elucidate complex reaction mechanisms. For example, calculations support a mechanism for the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes that proceeds through a highly reactive thioester intermediate. acs.org In the study of the photodeprotection of dithianes, DFT calculations supported experimental findings that the superoxide radical anion, rather than water or molecular oxygen, is the key species driving the reaction. conicet.gov.ar

Furthermore, computational studies have been employed to understand the reaction of 2-aryl-1,3-dithiane anions with electrophiles like [1.1.1]propellane, indicating that the reaction proceeds via a two-electron pathway rather than a single-electron transfer process. nih.gov By predicting the stability and reactivity of various proposed intermediates, computational design can guide the development of new catalysts and reaction conditions, accelerating the discovery of novel transformations for dithiane-based compounds. mdpi.commdpi.com

Table 2: Computationally Investigated Properties of Dithiane Systems

| System/Process | Computational Method | Finding | Reference |

| 1,3-Dithiane Conformation | Hartree-Fock / 6-31G(d) | The energy difference between the chair and 2,5-twist conformer is 4.24 kcal/mol. | |

| 1,3-Dithiane Ring Inversion | DFT | Inversion proceeds through twisted boat intermediates, lying 4.72 kcal/mol above the chair conformation. | mdpi.com |

| Photodeprotection Mechanism | DFT | Supports the role of the superoxide radical anion in the deprotection reaction. | conicet.gov.ar |

| Autooxidative Condensation | DFT | Supports a mechanism involving the formation of a reactive thioester from a thiyl radical intermediate. | acs.org |

| Reaction with [1.1.1]Propellane | DFT (UB3LYP / 6-31+G(d,p)) | Suggests the reaction proceeds via a two-electron pathway through a transition state. | nih.gov |

Q & A

Q. How can researchers leverage databases like SciFinder or Reaxys to identify understudied applications of 2,2'-Bi-1,3-dithiane?

- Methodological Answer : Use substructure searches (e.g., "1,3-dithiane dimer") and refine by reaction type (e.g., "radical reactions"). Sort results by citation count to prioritize high-impact studies. Cross-reference with Patent Commons for emerging industrial applications (e.g., battery electrolytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.